molecular formula C10H15NO2 B13119304 Methyl 2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate

Methyl 2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate

Cat. No.: B13119304
M. Wt: 181.23 g/mol
InChI Key: DXHIJLDJCIKHRB-UHFFFAOYSA-N
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Description

Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a hexahydroindole ring system with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazone with a cyclizing agent at elevated temperatures. For example, heating a hydrazone in Dowtherm A at temperatures above 160°C can lead to the formation of the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized indole derivatives.

Scientific Research Applications

Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. For example, indole derivatives can bind to DNA, proteins, and other biomolecules, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl2,3,3a,4,5,7a-hexahydro-1H-indole-1-carboxylate is unique due to its specific ester functional group and the hexahydroindole ring system. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

methyl 2,3,3a,4,5,7a-hexahydroindole-1-carboxylate

InChI

InChI=1S/C10H15NO2/c1-13-10(12)11-7-6-8-4-2-3-5-9(8)11/h3,5,8-9H,2,4,6-7H2,1H3

InChI Key

DXHIJLDJCIKHRB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2C1C=CCC2

Origin of Product

United States

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